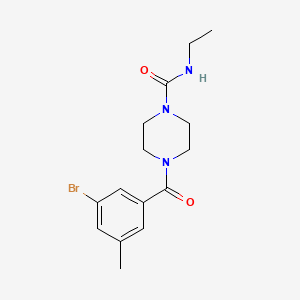
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide is an organic compound that features a piperazine ring substituted with a 3-bromo-5-methylbenzoyl group and an ethylcarboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Formation of 3-bromo-5-methylbenzoic acid: This can be achieved by bromination of 5-methylbenzoic acid using bromine in the presence of a catalyst.
Coupling with piperazine: The 3-bromo-5-methylbenzoic acid is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 3-bromo-5-methylbenzoylpiperazine.
Introduction of the ethylcarboxamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, potentially altering the functional groups present.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used, but could include derivatives with different functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products will depend on the specific conditions and reagents used, potentially leading to the formation of alcohols, ketones, or other functional groups.
Aplicaciones Científicas De Investigación
Medicinal chemistry: The compound could be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific receptors or enzymes.
Materials science: Its unique structure may make it useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological research: The compound could be used as a tool to study biological processes, particularly those involving piperazine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-bromo-5-methylbenzoyl)piperazine: Lacks the ethylcarboxamide group, which may affect its reactivity and applications.
N-ethylpiperazine-1-carboxamide:
Propiedades
IUPAC Name |
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-3-17-15(21)19-6-4-18(5-7-19)14(20)12-8-11(2)9-13(16)10-12/h8-10H,3-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTONJKAGTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)
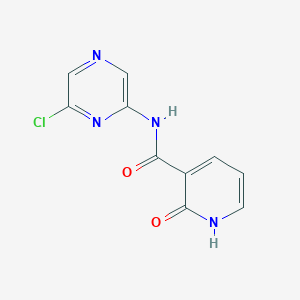
![N-[[1-[(6-methylpyridin-3-yl)methyl]piperidin-4-yl]methyl]ethanamine](/img/structure/B6632218.png)
![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)
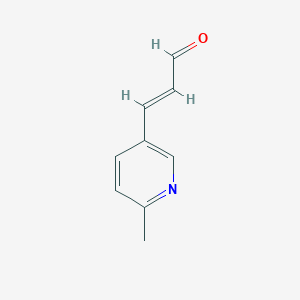
![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)
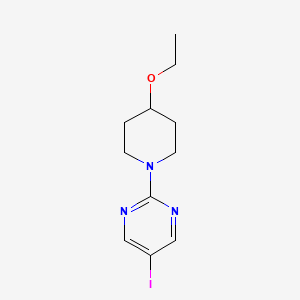
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)
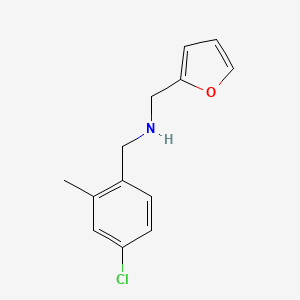
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)

